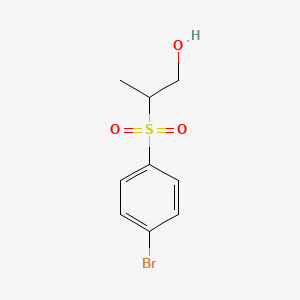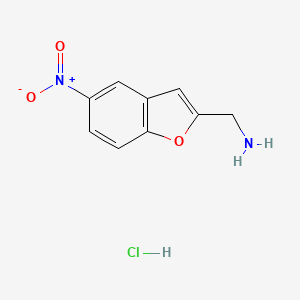![molecular formula C13H12Cl2O2 B15297101 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclic hexanes. These compounds are known for their rigid and strained structures, which make them interesting candidates for various applications in synthetic and medicinal chemistry. The presence of the dichlorophenyl group adds to the compound’s unique chemical properties and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through various methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions typically involve the use of a photochemical reactor and specific wavelengths of light to induce the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis method. This requires specialized equipment and careful control of reaction conditions to ensure consistent and high-yield production. The use of continuous flow reactors and advanced photochemical setups can facilitate the large-scale synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid and strained structure of the bicyclo[2.1.1]hexane core allows for unique binding interactions with enzymes and receptors. The dichlorophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: A simpler analog without the dichlorophenyl group.
Bicyclo[1.1.1]pentane: Another rigid bicyclic compound with a different ring structure.
1,2-Disubstituted Bicyclo[2.1.1]hexanes: Compounds with different substituents on the bicyclo[2.1.1]hexane core.
Uniqueness
1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and reactivity. The combination of the rigid bicyclo[2.1.1]hexane core and the dichlorophenyl group makes this compound a valuable scaffold for various applications in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C13H12Cl2O2 |
|---|---|
Molekulargewicht |
271.14 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H12Cl2O2/c14-10-2-1-8(4-11(10)15)13-5-7(6-13)3-9(13)12(16)17/h1-2,4,7,9H,3,5-6H2,(H,16,17) |
InChI-Schlüssel |
PTXJXWYIBMUSGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


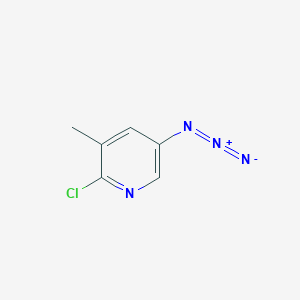
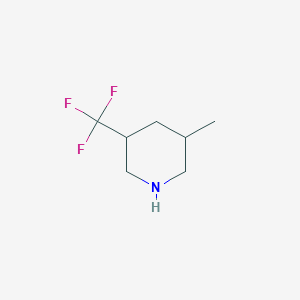
![3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B15297049.png)



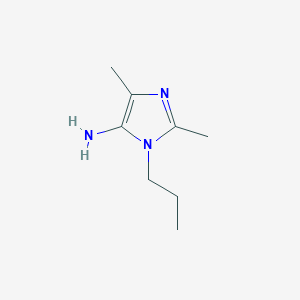
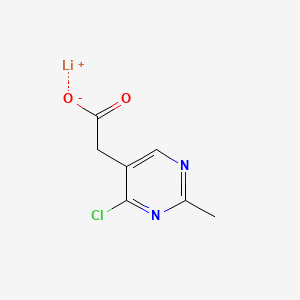
![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B15297095.png)
![3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)

